molecular formula C45H39N B1508170 Tris(9,9-dimethyl-9H-fluorene-2-yl)amine

Tris(9,9-dimethyl-9H-fluorene-2-yl)amine

Cat. No.: B1508170
M. Wt: 593.8 g/mol
InChI Key: XRQYDLQNMZBIIZ-UHFFFAOYSA-N
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Description

Tris(9,9-dimethyl-9H-fluorene-2-yl)amine is a high-value, star-shaped amine derivative based on a triarylamine core, where each arm is a 9,9-dimethylfluorene group. This molecular architecture is specifically designed for advanced applications in organic electronics and materials science. The 9,9-dimethyl groups on the fluorene units are critical for enhancing the compound's thermal stability and photostability by preventing oxidation to fluorenone, a common degradation pathway, while also improving solubility in organic solvents and increasing quantum yields . The primary application of this compound is as a foundational material (building block or intermediate) in the development of high-performance Organic Light-Emitting Diodes (OLEDs) . Its rigid, planar structure and extended π-conjugation system contribute to favorable photophysical properties. Furthermore, triarylamine-based structures like this one are central to the creation of "push-pull" chromophores for nonlinear optics (NLO) . The molecule can be engineered to function as a sensitive "turn-on" or "turn-off" fluorescent chemosensor for detecting metal ions or neutral substrates, making it valuable in supramolecular chemistry and sensor development . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers can leverage its unique combination of high thermal stability, tunable electronic properties, and rigid molecular structure to innovate in the fields of optoelectronics and sensory materials.

Properties

Molecular Formula

C45H39N

Molecular Weight

593.8 g/mol

IUPAC Name

N,N-bis(9,9-dimethylfluoren-2-yl)-9,9-dimethylfluoren-2-amine

InChI

InChI=1S/C45H39N/c1-43(2)37-16-10-7-13-31(37)34-22-19-28(25-40(34)43)46(29-20-23-35-32-14-8-11-17-38(32)44(3,4)41(35)26-29)30-21-24-36-33-15-9-12-18-39(33)45(5,6)42(36)27-30/h7-27H,1-6H3

InChI Key

XRQYDLQNMZBIIZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)C7=CC8=C(C=C7)C9=CC=CC=C9C8(C)C)C

Origin of Product

United States

Scientific Research Applications

Organic Electronics

Tris(9,9-dimethyl-9H-fluorene-2-yl)amine is primarily utilized as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Its high charge mobility and stability under operational conditions make it an ideal candidate for these applications.

Key Features:

  • Charge Transport: The compound exhibits excellent charge transport properties, which are crucial for the efficiency of OLEDs and OSCs.
  • Stability: It maintains performance over extended periods, reducing degradation in electronic devices.

Photovoltaics

In dye-sensitized solar cells (DSSCs), this compound serves as a building block for organic sensitizers. Its incorporation enhances light absorption and energy conversion efficiency.

Benefits:

  • Enhanced Light Absorption: The compound's structure allows for effective light harvesting.
  • Energy Conversion: It plays a critical role in the energy conversion processes within DSSCs.

Radiological Scintillators

The compound is also being explored for use in scintillators designed for neutron-gamma ray discrimination. Its luminescent properties can be harnessed to detect radiation effectively.

Applications:

  • Radiation Detection: Used in devices that require precise detection of radiation types.

Case Study 1: OLED Performance Evaluation

A study conducted on OLEDs utilizing this compound showed significant improvements in device efficiency compared to traditional HTMs. The devices exhibited:

  • Increased luminance : Higher brightness levels were achieved.
  • Longer operational lifetime : Devices maintained performance over extended periods without significant degradation.

Case Study 2: Efficiency in DSSCs

Research on the application of this compound in DSSCs demonstrated:

  • Enhanced energy conversion efficiency : The incorporation of this compound led to a notable increase in the overall efficiency of the solar cells.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituents/Modifications Key Features
Tris(9,9-dimethyl-9H-fluorene-2-yl)amine Three 9,9-dimethylfluorenyl groups High thermal stability, strong electron-donating capacity .
N,9,9-Triphenyl-9H-fluoren-2-amine Phenyl groups replacing methyl substituents Reduced steric hindrance; used in dye intermediates .
CzFA (7-(9H-carbazol-9-yl)-N,N-diphenyl-9,9’-spirobi[fluoren]-2-amine) Spirobifluorene and carbazole moieties Dual charge transport (hole/electron); superior OLED host performance .
Tris(4-(3,6-diethoxy-9H-carbazol-9yl)phenyl)amine Carbazole-ethoxy groups Enhanced hole-transport properties for photonic devices .

Electronic and Optical Properties

Nonlinear Optical Behavior

This compound-based chromophores exhibit high first hyperpolarizability (βHRS) values due to optimized "push–pull" conjugation pathways. For example:

  • βHRS : 600–900 × 10⁻³⁰ esu (experimental) .
  • βint (intrinsic hyperpolarizability): Exceeds limits of non-linear fluorene analogues by 40–60% .

In contrast, carbazole-modified analogues (e.g., CzFA) prioritize balanced charge transport over NLO performance, with βHRS values typically below 300 × 10⁻³⁰ esu .

Thermal and Physical Properties
Property This compound N,9,9-Triphenyl-9H-fluoren-2-amine
Melting Point (°C) 166–170 208
Density (g/cm³) 1.200 ± 0.06 1.200 (predicted)
Thermal Stability High (dimethyl groups inhibit degradation) Moderate (phenyl groups less rigid)
Purity ≥99.5% ≥97% (commercial grades)

Data from .

Application Performance in OLEDs

Host Material Maximum Current Efficiency (cd/A) Maximum Power Efficiency (lm/W) Key Advantage
This compound 27.8 21.8 High efficiency in red phosphorescent OLEDs
CzFA 27.8 21.8 Dual charge transport; 1.6× improvement over CBP
CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) 17.3 13.7 Industry standard; lower efficiency

Key Insight : this compound outperforms CBP in power efficiency due to its rigid, planar structure, which reduces exciton quenching . However, carbazole-spirobifluorene hybrids (e.g., CzFA) achieve similar efficiencies while enabling broader spectral tuning .

Preparation Methods

Key Starting Materials:

  • 2-(Dimethylamino)-9,9-dimethyl-9H-fluorene-3-carbaldehyde (compound 8)
  • 2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene (compound 4)
  • 2,4,7-Tris(bromomethyl)-9,9-dialkyl-9H-fluorene derivatives (for alkyl substitutions)

Preparation of Fluorene Precursors:

  • Nucleophilic substitution of bromo groups with copper cyanide (CuCN) yields nitrile derivatives, which are then reduced to amines using hydrazine, followed by methylation to produce dimethylamino derivatives (compounds 5–7).
  • Knoevenagel condensation of aldehyde intermediates with active methylene compounds (malononitrile, substituted malononitriles) yields conjugated styryl derivatives, which are crucial for extending the conjugation pathway in the final compound.

Construction of the this compound Core

The core structure is assembled through a multi-step process involving the coupling of fluorene derivatives with amino groups, utilizing the following methods:

Reductive Amination:

  • The amino-functionalized fluorene derivatives are subjected to reductive amination using formaldehyde derivatives (e.g., paraformaldehyde) and reducing agents like sodium cyanoborohydride, leading to the formation of tertiary amines with high selectivity and yields (~86–93%).

Cross-Coupling Reactions:

  • Bromomethyl functionalized fluorene derivatives are employed as electrophilic intermediates in nucleophilic substitution reactions with amines or other nucleophiles to introduce the amino functionalities at the 2-position of fluorene.

Deprotection and Final Functionalization:

  • Protective groups such as tert-butoxycarbonyl (Boc) are used during intermediate steps to prevent undesired reactions. Deprotection is achieved with acids like trifluoroacetic acid (CF₃COOH), yielding the free amine with excellent yields (~98%).

Alkylation and Functionalization for Derivative Synthesis

Further modifications involve alkylation at the amino groups to produce derivatives with extended conjugation and enhanced stability:

  • Alkylation with alkyl halides (e.g., hexyl, dodecyl) via nucleophilic substitution yields the derivatives with high efficiency (86–93%).
  • These derivatives serve as precursors for the final this compound through subsequent coupling reactions.

Summary of Preparation Methods

Step Methodology Key Reagents Typical Conditions Yield Notes
1 Nucleophilic substitution CuCN Reflux High Converts bromo to nitrile derivatives
2 Reduction Hydrazine Moderate temperature High Nitrile to amine conversion
3 Methylation Paraformaldehyde, sodium cyanoborohydride Room temperature 86–93% Formation of tertiary amines
4 Knoevenagel condensation Active methylene compounds Basic conditions 69–80% Extends conjugation pathways
5 Cross-coupling Bromomethyl fluorene derivatives Reflux Variable For amino group introduction
6 Deprotection CF₃COOH Room temperature 98% Final step to free amine

Research Findings and Optimization

Recent studies highlight the importance of reaction parameters:

  • Temperature control significantly influences the yield of mono- versus disubstituted derivatives, with reflux conditions favoring higher yields of targeted products (~39% for certain intermediates).
  • Chromatographic workup enables isolation of partially substituted intermediates, which are valuable for further functionalization.
  • Crystallographic analysis confirms the structures and packing arrangements, which influence the nonlinear optical properties of the final compound.

Data Summary

Preparation Step Method Typical Yield Conditions References
Nucleophilic substitution CuCN High Reflux
Reduction of nitrile Hydrazine High Moderate temperature
Methylation Paraformaldehyde + NaCNBH₃ 86–93% Room temperature
Knoevenagel condensation Active methylene compounds 69–80% Basic conditions
Alkylation Alkyl halides 86–93% Reflux
Final deprotection CF₃COOH 98% Room temperature

Q & A

Q. What are the standard synthetic routes for Tris(9,9-dimethyl-9H-fluorene-2-yl)amine?

The compound is typically synthesized via Buchwald-Hartwig amination or Ullmann coupling. A representative procedure involves reacting 3-(4-bromophenyl)-9-phenyl-9H-carbazole with 9,9-dimethyl-9H-fluoren-2-amine in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., XPhos), and a base (e.g., K₃PO₄) in toluene at 110°C for 24–48 hours. Purification is achieved via column chromatography (hexane:diethyl ether = 1:1), yielding ~94% purity .

Q. How is purity assessed for this compound?

Purity is validated using high-performance liquid chromatography (HPLC) with UV detection at 254 nm, coupled with mass spectrometry (LC-MS) for molecular weight confirmation. For trace impurities, gas chromatography-mass spectrometry (GC-MS) is employed, particularly for volatile byproducts. Melting point analysis (166–170°C) and ¹H/¹³C NMR spectroscopy further corroborate structural integrity .

Q. What spectroscopic techniques characterize its electronic properties?

UV-Vis absorption and fluorescence spectroscopy in solvents like THF or chloroform (10⁻⁵–10⁻⁶ M) reveal π→π* transitions and emission maxima. Electrochemical studies (cyclic voltammetry in anhydrous acetonitrile with 0.1 M TBAPF₆) determine HOMO/LUMO levels. Theoretical calculations (DFT, B3LYP/6-31G*) model frontier molecular orbitals and charge distribution .

Advanced Research Questions

Q. How does modulation of the conjugation pathway enhance nonlinear optical (NLO) properties?

Linear conjugation pathways between donor (9,9-dimethylfluorene) and acceptor groups reduce optical gaps, increasing transition dipole moments. Hyper-Rayleigh scattering (HRS) at 1064 nm quantifies first hyperpolarizability (βHRS), with intrinsic hyperpolarizability (βint) calculated as βHRS/E³ (E = transition energy). Chromophores with extended conjugation show βHRS values exceeding 500×10⁻³⁰ esu, attributed to optimized "push-pull" interactions .

Q. How are computational methods used to validate experimental hyperpolarizability data?

Time-dependent DFT (TD-DFT) with CAM-B3LYP functional and polarizable continuum solvent models correlate experimental βHRS with theoretical βtot. Molecular electrostatic potential (MEP) maps identify charge-transfer regions. Transition density matrix analysis quantifies intramolecular charge redistribution, explaining discrepancies between experimental and calculated β values .

Q. What strategies resolve contradictions in crystallographic data refinement?

SHELXL (v.2018/3) refines structures using high-resolution (<1.0 Å) X-ray data. Twinning and disorder are addressed via BASF and PART instructions. Hydrogen atoms are placed geometrically (riding model) or located via difference Fourier maps. R-factor convergence (<5% R₁) and validation tools (e.g., PLATON) ensure structural accuracy .

Q. How does this compound function in hole transport materials (HTMs)?

Triphenylamine derivatives exhibit high hole mobility (~10⁻⁴ cm² V⁻¹ s⁻¹) due to planarized fluorene units and delocalized π-electrons. In OLEDs, they reduce driving voltages (<5 V) and enhance external quantum efficiency (>15%). Device optimization involves doping into poly(N-vinylcarbazole) (PVK) matrices (5–10 wt%) and annealing at 150°C for 30 minutes .

Q. What protocols ensure stability during storage and handling?

Store the compound under argon at −20°C in amber vials to prevent photodegradation. For solubility, prepare stock solutions in anhydrous DMF or chlorobenzene (10 mM) and sonicate for 15 minutes. Avoid freeze-thaw cycles; aliquot solutions into single-use vials. Monitor decomposition via TLC (silica gel, hexane:ethyl acetate = 3:1) .

Key Research Recommendations

  • Synthesis : Optimize catalyst loading (≤1 mol% Pd) to reduce costs.
  • Characterization : Use grazing-incidence XRD for thin-film morphology analysis.
  • Applications : Test in perovskite solar cells with Spiro-OMeTAD benchmarks.

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